3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties like reactivity and stability .Scientific Research Applications
1. HIV-1 Infection Prevention
Research indicates that compounds related to methylbenzenesulfonamide, which includes structures like 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide, show potential in the development of antagonists for the prevention of human HIV-1 infection. This is attributed to active groups such as pyridine, benzenesulfonyl, and bromine atom in these compounds (Cheng De-ju, 2015).
2. Anticancer Properties
A study on a similar compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, revealed its novel synthesis and characterized its anticancer properties. This suggests that derivatives of benzenesulfonamide, including the one , may possess significant potential in cancer research (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
3. Photosensitizer in Photodynamic Therapy
Research on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which includes compounds similar to this compound, shows that they have high singlet oxygen quantum yield. This makes them promising for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
4. Antifungal Agents
Certain benzenesulfonamides, including derivatives similar to this compound, have been identified as potential antifungal agents. Specifically, they have shown efficacy against Malassezia furfur, suggesting a potential role in the treatment of skin diseases like seborrheic dermatitis (Lena Trifonov, Katerina Chumin, R. Gvirtz, et al., 2020).
5. Neurogenesis
Derivatives of benzenesulfonamide, akin to this compound, have been studied for their role in inducing neurogenesis. These compounds have been found to increase neurogenesis in rat neural stem cells, hinting at potential applications in neurodegenerative disease research or regenerative medicine (Jae-Yeon Shin, S. Kong, H. Yoon, et al., 2015).
6. Antibacterial and Anti-Inflammatory Properties
Research on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides has indicated potential antibacterial properties and inhibition of lipoxygenase, an enzyme associated with inflammation. This suggests possible applications for compounds like this compound in developing treatments for bacterial infections and inflammatory conditions (M. Abbasi, A. Rehman, S. Z. Siddiqui, et al., 2017).
Mechanism of Action
If the compound has a biological activity, the mechanism of action would describe how the compound interacts with biological systems at the molecular level.
Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-9-5-10(13)7-12(6-9)18(15,16)14-8-11-3-2-4-17-11/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLMNIIANXRHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674349 | |
Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-90-7 | |
Record name | 3-Bromo-N-(2-furanylmethyl)-5-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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